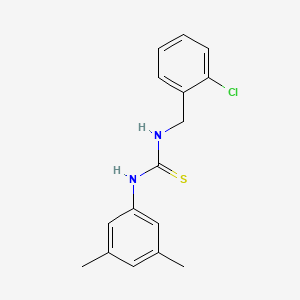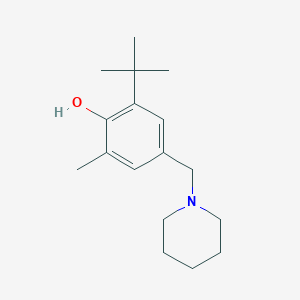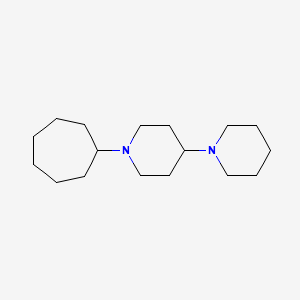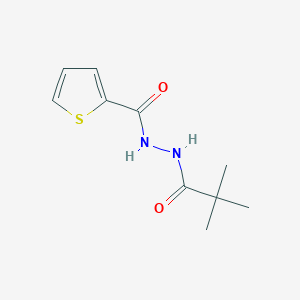
N'-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H14N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carbohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
科学的研究の応用
N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the 2,2-dimethylpropanoyl group, resulting in different chemical properties and reactivity.
N’-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Contains an additional pyrrole ring, which may alter its biological activity and chemical reactivity.
Uniqueness
N’-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide is unique due to the presence of both the thiophene ring and the carbohydrazide group, which confer distinct chemical and biological properties. The 2,2-dimethylpropanoyl group further enhances its stability and reactivity, making it a valuable compound for various research applications.
特性
IUPAC Name |
N'-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRVXWEXVGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)
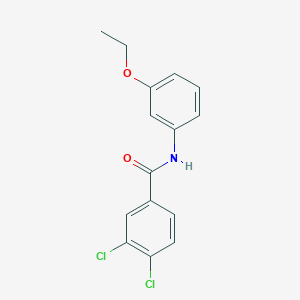
![(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5714094.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)
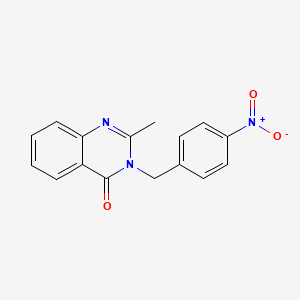
![2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide](/img/structure/B5714148.png)
![3,4-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5714155.png)
![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
